delta-Tocotrienol

Catalog No.
S629203
CAS No.
25612-59-3
M.F
C27H40O2
M. Wt
396.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
delta-Tocotrienol

CAS Number

25612-59-3

Product Name

delta-Tocotrienol

IUPAC Name

(2R)-2,8-dimethyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]-3,4-dihydrochromen-6-ol

Molecular Formula

C27H40O2

Molecular Weight

396.6 g/mol

InChI

InChI=1S/C27H40O2/c1-20(2)10-7-11-21(3)12-8-13-22(4)14-9-16-27(6)17-15-24-19-25(28)18-23(5)26(24)29-27/h10,12,14,18-19,28H,7-9,11,13,15-17H2,1-6H3/b21-12+,22-14+/t27-/m1/s1

InChI Key

ODADKLYLWWCHNB-LDYBVBFYSA-N

SMILES

CC1=CC(=CC2=C1OC(CC2)(C)CCC=C(C)CCC=C(C)CCC=C(C)C)O

Synonyms

(2R)-3,4-Dihydro-2,5,8-trimethyl-2-[(3E,7E)-4,8,12-trimethyl-3,7,11-tridecatrien-1-yl]-2H-1-benzopyran-6-ol

Canonical SMILES

CC1=CC(=CC2=C1OC(CC2)(C)CCC=C(C)CCC=C(C)CCC=C(C)C)O

Isomeric SMILES

CC1=CC(=CC2=C1O[C@](CC2)(C)CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)O

Delta-Tocotrienol is a member of the tocotrienol family, which is part of the vitamin E group. It is characterized by its unique chemical structure, consisting of a chromanol ring with three unsaturated isoprenoid side chains. Specifically, delta-tocotrienol has no methyl groups at positions R1 and R2, while it has one methyl group at position R3 (R1 = H, R2 = H, R3 = Me) . This structural distinction differentiates it from tocopherols, which have saturated side chains. Delta-tocotrienol is recognized for its potent antioxidant and anti-cancer properties, making it a subject of extensive research .

The mechanism of action of delta-tocotrienol is still under investigation, but some potential pathways are emerging:

  • Antioxidant Activity: Like other vitamin E forms, delta-tocotrienol might neutralize free radicals that damage cells and contribute to various diseases [].
  • Cholesterol Modulation: Studies suggest delta-tocotrienol may lower cholesterol levels by influencing cholesterol synthesis and metabolism []. This effect requires further research to understand the underlying mechanisms.
  • Anti-cancer Properties: Delta-tocotrienol's ability to induce cell death in cancer cells and inhibit their growth is being explored. The exact mechanisms are not fully understood [].
  • Delta-tocotrienol is generally considered safe for consumption at recommended doses. However, high doses might cause side effects like diarrhea, fatigue, and muscle weakness [].
  • No significant hazards regarding flammability or reactivity are reported for delta-tocotrienol.

Anti-cancer properties

Delta-tocotrienol has been investigated for its potential role in cancer prevention and treatment. Studies suggest it may:

  • Inhibit tumor growth: Research has shown delta-tocotrienol can suppress the growth of various cancer cells, including those of breast, prostate, and pancreatic cancer [National Institutes of Health (.gov)]. This effect is believed to be mediated by its ability to downregulate specific enzymes involved in cell proliferation and survival [National Institutes of Health (.gov)].
  • Induce apoptosis: Delta-tocotrienol may trigger programmed cell death (apoptosis) in cancer cells, leading to their elimination [National Institutes of Health (.gov)].

Anti-inflammatory and antioxidant properties

Delta-tocotrienol exhibits anti-inflammatory and antioxidant effects, which may contribute to its potential health benefits in various conditions:

  • Nonalcoholic fatty liver disease (NAFLD): Studies suggest delta-tocotrienol supplementation may improve liver function markers and reduce inflammation in individuals with NAFLD [National Institutes of Health (.gov)].
  • Neurodegenerative diseases: Delta-tocotrienol's antioxidant properties are being explored for their potential role in protecting against neurodegenerative diseases like Alzheimer's and Parkinson's disease [National Institutes of Health (.gov)].
That contribute to its biological activities. Its antioxidant properties allow it to neutralize free radicals, thereby preventing oxidative stress within cells. This action is facilitated through the donation of hydrogen atoms from its hydroxyl group on the chromanol ring . Additionally, delta-tocotrienol can inhibit the activity of enzymes involved in lipid peroxidation, further enhancing its protective role against cellular damage .

Delta-Tocotrienol exhibits a range of biological activities:

  • Antioxidant Properties: It effectively scavenges free radicals and reduces oxidative stress .
  • Anti-Cancer Effects: Research indicates that delta-tocotrienol can induce apoptosis in cancer cells while sparing healthy cells. It has shown efficacy against various cancers, including pancreatic, breast, and prostate cancers .
  • Cardiovascular Benefits: Delta-tocotrienol contributes to cardiovascular health by lowering cholesterol levels and reducing inflammation .
  • Neuroprotective Effects: Studies suggest that it may protect neurons from damage during ischemic events such as strokes .

Delta-Tocotrienol can be synthesized through several methods:

  • Natural Extraction: It is primarily extracted from sources such as rice bran oil, palm oil, and annatto seeds .
  • Chemical Synthesis: Laboratory synthesis involves multi-step organic reactions starting from simpler compounds to construct the tocotrienol structure.
  • Biotechnological Approaches: Recent advancements include using microbial fermentation to produce tocotrienols from substrates like glucose or other carbohydrates .

Delta-Tocotrienol has diverse applications across various fields:

  • Nutraceuticals: It is marketed as a dietary supplement for its health benefits related to heart health and cancer prevention .
  • Cosmetics: Due to its antioxidant properties, it is incorporated into skincare products aimed at reducing oxidative damage and aging .
  • Pharmaceuticals: Research continues into its potential use in treating neurodegenerative diseases and cancer therapies .

Delta-Tocotrienol shares similarities with other tocotrienols and tocopherols but stands out due to its unique properties.

CompoundStructure CharacteristicsKey Benefits
Alpha-TocotrienolThree methyl groups (R1 = Me)Strong antioxidant; neuroprotective
Beta-TocotrienolTwo methyl groups (R1 = Me, R2 = Me)Antioxidant; supports heart health
Gamma-TocotrienolOne methyl group (R1 = Me)Anti-cancer; lowers cholesterol
Alpha-TocopherolThree methyl groups (R1 = Me)Traditional vitamin E; antioxidant

Delta-tocotrienol is noted for its superior bioavailability compared to other tocotrienols, allowing it to remain active in the bloodstream longer and exert more pronounced effects on health . Its ability to selectively induce apoptosis in cancer cells while preserving healthy cells further emphasizes its uniqueness among vitamin E compounds .

The biosynthesis of delta-tocotrienol, a vital member of the vitamin E family, begins with the formation of two essential precursors: homogentisate and geranylgeranyl diphosphate [1]. Homogentisate serves as the aromatic head group, while geranylgeranyl diphosphate contributes the unsaturated isoprenoid side chain that distinguishes tocotrienols from tocopherols [2].

Homogentisate is derived from the shikimate pathway, which operates in plastids of photosynthetic organisms [3]. This pathway begins with chorismate, the final product of the shikimate pathway, which undergoes sequential reactions to form prephenate, arogenate, and tyrosine [5]. Interestingly, while the initial steps occur in plastids, tyrosine is transported to the cytoplasm where it is converted to 4-hydroxyphenylpyruvate by tyrosine aminotransferase [5]. Subsequently, 4-hydroxyphenylpyruvate dioxygenase catalyzes the conversion of 4-hydroxyphenylpyruvate to homogentisate [4].

The cytoplasmic localization of homogentisate production has been confirmed through studies of homogentisate dioxygenase, an enzyme involved in homogentisate catabolism [5]. This spatial separation necessitates the transport of homogentisate back into plastids for tocochromanol biosynthesis, highlighting the complexity of subcellular compartmentalization in delta-tocotrienol production [5].

PrecursorBiosynthetic OriginKey EnzymesSubcellular Location
HomogentisateShikimate pathway4-hydroxyphenylpyruvate dioxygenaseCytoplasm
Geranylgeranyl diphosphateMevalonate pathway (cytosolic) or Methylerythritol phosphate pathway (plastidic)Geranylgeranyl diphosphate synthasePlastid

The isoprenoid precursor, geranylgeranyl diphosphate, can be synthesized through two distinct pathways: the mevalonate pathway in the cytosol or the methylerythritol phosphate pathway in plastids [6]. The mevalonate pathway begins with acetyl-CoA and proceeds through a series of enzymatic reactions to form farnesyl diphosphate, which is then extended to geranylgeranyl diphosphate by geranylgeranyl diphosphate synthase [8]. The methylerythritol phosphate pathway, on the other hand, starts with pyruvate and glyceraldehyde-3-phosphate and also culminates in the production of geranylgeranyl diphosphate [4].

The availability of both homogentisate and geranylgeranyl diphosphate represents a critical control point in delta-tocotrienol biosynthesis [1]. Research has shown that enhancing the flux through these precursor pathways can significantly increase tocotrienol production in both native producers and engineered organisms [10].

Enzymatic Regulation of Geranylgeranyl Diphosphate Utilization

The utilization of geranylgeranyl diphosphate for delta-tocotrienol biosynthesis is tightly regulated by specific enzymes that direct this versatile precursor toward tocotrienol formation rather than other competing pathways [7]. The key enzyme in this process is homogentisate geranylgeranyl transferase, which catalyzes the condensation of homogentisate with geranylgeranyl diphosphate to form 2-methyl-6-geranylgeranyl-benzoquinol, the first committed intermediate in tocotrienol biosynthesis [20].

Homogentisate geranylgeranyl transferase belongs to a family of prenyltransferases that includes homogentisate phytyltransferase, which catalyzes the analogous reaction in tocopherol biosynthesis using phytyl diphosphate instead of geranylgeranyl diphosphate [20]. Despite their structural similarity, these enzymes exhibit distinct substrate preferences that determine whether tocotrienols or tocopherols are produced [20].

Studies on barley homogentisate geranylgeranyl transferase have revealed that this enzyme is approximately six times more active with geranylgeranyl diphosphate than with phytyl diphosphate [20]. This substrate specificity is crucial for directing metabolic flux toward delta-tocotrienol production [21]. The enzyme requires magnesium ions for activity and follows an ionization-condensation-elimination mechanism that results in the decarboxylation of homogentisate during the prenylation reaction [21] [23].

The regulation of homogentisate geranylgeranyl transferase activity occurs at multiple levels [22]. At the transcriptional level, the expression of the gene encoding this enzyme is primarily restricted to the endosperm of monocot seeds, explaining the tissue-specific accumulation of tocotrienols in these plants [20]. Post-translational regulation includes the proper localization of the enzyme to plastids, which is facilitated by an N-terminal transit peptide [10].

EnzymeReaction CatalyzedSubstrate PreferenceRegulatory Factors
Homogentisate geranylgeranyl transferaseCondensation of homogentisate and geranylgeranyl diphosphate6× higher activity with geranylgeranyl diphosphate vs. phytyl diphosphateTissue-specific expression, plastid localization, Mg²⁺ requirement
Geranylgeranyl diphosphate synthaseSynthesis of geranylgeranyl diphosphate from farnesyl diphosphate and isopentenyl diphosphateForms octameric complexFeedback inhibition by geranylgeranyl diphosphate

The availability of geranylgeranyl diphosphate is also regulated by geranylgeranyl diphosphate synthase, which catalyzes the addition of isopentenyl diphosphate to farnesyl diphosphate [7]. This enzyme forms a large multimeric complex, initially characterized as an octomer (tetramer of dimers) but subsequently reported as a hexamer (trimer of dimers) [8]. The activity of geranylgeranyl diphosphate synthase is subject to feedback inhibition by its product, geranylgeranyl diphosphate, which binds to an inhibitory site on the enzyme [8].

The competition for geranylgeranyl diphosphate among various biosynthetic pathways represents another layer of regulation [8]. In addition to tocotrienol biosynthesis, geranylgeranyl diphosphate serves as a substrate for protein geranylgeranylation, carotenoid biosynthesis, and other terpenoid pathways [7]. The balance among these competing processes ultimately determines the flux toward delta-tocotrienol production [10].

Cyclization Mechanisms via Tocopherol Cyclase (VTE1)

The formation of the chromanol ring structure, a defining feature of delta-tocotrienol, is catalyzed by tocopherol cyclase, an enzyme encoded by the VTE1 gene in plants [9]. This critical cyclization step converts 2-methyl-6-geranylgeranyl-benzoquinol to delta-tocotrienol through an intramolecular ring closure reaction [1]. The mechanism involves the formation of a carbon-oxygen bond between the hydroxyl group on the aromatic ring and one of the carbon atoms of the isoprenoid side chain [9].

Tocopherol cyclase has been extensively characterized in various organisms, including Arabidopsis thaliana (VTE1), Zea mays (SXD1), and Synechocystis sp. PCC6803 (slr1737) [9]. Mutations in these genes result in the accumulation of 2-methyl-6-geranylgeranyl-benzoquinol and the absence of tocotrienols, confirming the essential role of tocopherol cyclase in delta-tocotrienol biosynthesis [9]. Sequence analysis has identified a highly conserved 30-amino acid C-terminal domain in plant tocopherol cyclases that is absent from cyanobacterial orthologs, suggesting evolutionary divergence in the structure and function of this enzyme [9].

The cyclization reaction catalyzed by tocopherol cyclase proceeds through several steps [9]. First, the enzyme binds to 2-methyl-6-geranylgeranyl-benzoquinol, positioning the substrate for the intramolecular reaction [10]. Next, the hydroxyl group on the aromatic ring attacks one of the carbon atoms of the isoprenoid side chain, forming the chromanol ring [9]. Finally, the enzyme releases the cyclized product, delta-tocotrienol [9].

OrganismTocopherol CyclaseKey Structural FeaturesFunctional Characteristics
Arabidopsis thalianaVTE130-amino acid C-terminal domainCyclizes both tocopherol and tocotrienol precursors
Zea maysSXD130-amino acid C-terminal domainFunctionally equivalent to VTE1
Synechocystis sp. PCC6803slr1737Lacks C-terminal domainCan be complemented by plant tocopherol cyclases

Interestingly, tocopherol cyclase is localized in plastoglobules, specialized lipoprotein particles within chloroplasts [18]. This localization is significant because plastoglobules are sites of vitamin E accumulation and contain high concentrations of the lipophilic substrates required for tocotrienol biosynthesis [18]. The association of tocopherol cyclase with plastoglobules facilitates its access to 2-methyl-6-geranylgeranyl-benzoquinol and enhances the efficiency of the cyclization reaction [18].

The activity of tocopherol cyclase is regulated by various factors, including phosphorylation by atypical kinases such as ABC1K1 and ABC1K3 [26]. These kinases are abundant in plastoglobules and have been shown to phosphorylate tocopherol cyclase, potentially modulating its activity [26]. Additionally, tocopherol cyclase preferentially uses reduced prenyl quinones as substrates, suggesting that the redox state of the plastid influences the efficiency of delta-tocotrienol biosynthesis [26].

The cyclization step catalyzed by tocopherol cyclase represents a branch point in tocochromanol biosynthesis [24]. If 2-methyl-6-geranylgeranyl-benzoquinol is first methylated by 2-methyl-6-phytyl-1,4-benzoquinol methyltransferase before cyclization, the product will be gamma-tocotrienol rather than delta-tocotrienol [24]. This branching of the pathway allows for the production of different tocotrienol isomers with varying patterns of methyl substitution on the chromanol ring [24].

Heterologous Expression in Model Organisms (Escherichia coli, Saccharomyces cerevisiae)

The complexity of delta-tocotrienol biosynthesis has prompted researchers to develop heterologous expression systems in model organisms to better understand the pathway and to establish platforms for the biotechnological production of this valuable compound [12]. Two prominent model organisms used for this purpose are Escherichia coli and Saccharomyces cerevisiae, each offering distinct advantages for the heterologous expression of the delta-tocotrienol biosynthetic pathway [13].

The first successful heterologous production of delta-tocotrienol was achieved in Escherichia coli through the stepwise introduction of five genes: hydroxyphenylpyruvate dioxygenase (hpd) from Pseudomonas putida, geranylgeranyl pyrophosphate synthase (crtE) from Pantoea ananatis, homogentisate phytyltransferase (hpt) from Synechocystis sp., and tocopherol cyclase (vte1) from Arabidopsis thaliana [12]. This engineered strain produced delta-tocotrienol at a titer of 15 micrograms per gram of dry cell weight, representing the first demonstration of complete delta-tocotrienol biosynthesis in a non-photosynthetic organism [12].

Subsequent efforts focused on improving delta-tocotrienol production in Escherichia coli by optimizing gene expression and eliminating the need for plasmids [13]. A plasmid-free Escherichia coli strain was developed for the heterologous synthesis of 2-methyl-6-geranylgeranyl-benzoquinol, the immediate precursor of delta-tocotrienol [13]. This approach offered advantages in terms of strain stability and reduced metabolic burden, making it a promising platform for large-scale production [13].

OrganismGenes IntroducedProduction TiterKey Optimization Strategies
Escherichia colihpd, crtE, hpt, vte115 μg/g dry cell weightStepwise gene introduction, single promoter control
Saccharomyces cerevisiaehpd, hpt, vte1, thmg1, ggppssa4.10 mg/L (fed-batch fermentation)Genome integration, precursor pathway enhancement, medium optimization
Saccharomyces cerevisiae (secretory)Optimized pathway + PDR1 overexpression241.7 mg/L (63.65 mg/g dry cell weight)Addition of cyclodextrin, in situ extraction with olive oil

Saccharomyces cerevisiae has emerged as a particularly effective host for delta-tocotrienol production due to its eukaryotic cellular organization and robust isoprenoid biosynthetic capacity [17]. A groundbreaking study reported the de novo biosynthesis of delta-tocotrienol in Saccharomyces cerevisiae through the integration of a heterologous pathway into the genome [17]. The pathway included hydroxyphenylpyruvate dioxygenase (hpd) from Pseudomonas putida KT2440, homogentisate phytyltransferase (hpt) from Synechocystis sp. PCC 6803, and tocopherol cyclase (vte1) from Arabidopsis thaliana [17].

To enhance delta-tocotrienol production in Saccharomyces cerevisiae, researchers identified and addressed several metabolic bottlenecks [10]. The biosynthesis of the precursor geranylgeranyl diphosphate was improved by overexpressing the thmg1 and ggppssa genes, leading to a production titer of 1.39 milligrams per liter [17]. Further optimization of the fermentation medium using response surface methodology enabled a high-titer production of delta-tocotrienol (3.56 milligrams per liter), representing a 2.6-fold increase over the initial culture medium [17]. Fed-batch fermentation in a 2-liter fermenter further enhanced the production titer to 4.10 milligrams per liter, the highest reported for microbial production of delta-tocotrienol at that time [17].

A significant advancement in delta-tocotrienol production using Saccharomyces cerevisiae was the development of a secretory production system [16]. By combining pathway engineering with the addition of 2-hydroxypropyl-β-cyclodextrin and overexpression of the transcription factor PDR1, researchers achieved a remarkable delta-tocotrienol titer of 241.7 milligrams per liter (63.65 milligrams per gram dry cell weight) in shake flasks, with 30.4% of the product secreted into the medium [16]. The addition of cyclodextrin and olive oil as an in situ extractant further improved the process, allowing 85.6% of the total delta-tocotrienol production to be collected as an extracellular product [16].

XLogP3

8.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

396.302830514 g/mol

Monoisotopic Mass

396.302830514 g/mol

Heavy Atom Count

29

UNII

1SRB74OWSI

Other CAS

25612-59-3

Use Classification

Lipids -> Prenol Lipids [PR] -> Quinones and hydroquinones [PR02] -> Vitamin E [PR0202]

Dates

Modify: 2023-08-15
Brkljača, Robert; Urban, Sylvia; HPLC-NMR and HPLC-MS investigation of antimicrobial constituents in Cystophora monilifera and Cystophora subfarcinata, Phytochemistry, 117, 200-208. DOI:10.1016/j.phytochem.2015.06.014 PMID:26093325

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